BenchChemオンラインストアへようこそ!

Nitrosoglutathione

S-nitrosothiol stability NO donor kinetics autocatalytic decomposition

S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol and physiological NO donor with a uniquely favorable antiplatelet-to-vasodilator ratio, enabling the study of NO-mediated pathways without confounding hypotension. Its superior stability among S-nitrosothiols and arteriovenous selectivity make it essential for platelet biology, biofilm dispersal, and neuroprotection research. Procure this non-interchangeable, water-soluble tool for precise mechanistic studies.

Molecular Formula C10H16N4O7S
Molecular Weight 336.32 g/mol
CAS No. 57564-91-7
Cat. No. B1672412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosoglutathione
CAS57564-91-7
SynonymsGSNO;  SNOG;  S-Nitrosoglutathione;  Glutathione thionitrite;  H-gGlu-Cys(NO)-Gly-OH; 
Molecular FormulaC10H16N4O7S
Molecular Weight336.32 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6-/m0/s1
InChIKeyHYHSBSXUHZOYLX-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-Nitrosoglutathione (GSNO, CAS 57564-91-7): An Endogenous S-Nitrosothiol NO Donor with Unique Biological and Pharmacological Properties


S-Nitrosoglutathione (GSNO, CAS 57564-91-7) is an endogenous S-nitrosothiol (RSNO) formed by the S-nitrosation of the tripeptide glutathione (GSH) [1]. It functions as a critical mediator of nitric oxide (NO) signaling and a physiological reservoir of bioavailable NO [2]. Unlike many synthetic NO donors, GSNO is water-soluble and exhibits exceptional stability among S-nitrosothiols under physiological conditions [3]. Its biological profile is distinguished by a relative platelet selectivity over vasodilation, a property not uniformly shared by other nitrovasodilators [4].

S-Nitrosoglutathione (GSNO) Procurement: Why Simple Substitution with Another S-Nitrosothiol or NO Donor is Scientifically Invalid


The functional and pharmacological profile of S-nitrosothiols (RSNOs) is not uniform. Significant differences exist in their stability, NO-release kinetics, tissue selectivity, and resistance to tolerance. For instance, GSNO demonstrates greater stability than S-nitrosocysteine (CySNO) [1] but is less thermally stable than S-nitroso-N-acetylcysteine (SNAC) [2]. Furthermore, GSNO exhibits a unique arteriovenous selectivity and a favorable antiplatelet-to-vasodilator ratio, which are not replicated by standard nitrovasodilators like nitroglycerin (GTN) or sodium nitroprusside (SNP) [3][4]. These non-interchangeable properties are quantified in the evidence below, underscoring the necessity for compound-specific procurement.

S-Nitrosoglutathione (GSNO) Comparative Evidence: Key Differentiators from Closest Analogs and Alternatives


Concentration-Dependent Stability: GSNO Exhibits 2.85- to 7.3-Fold Lower Autocatalytic Acceleration of NO Release Compared to Other Primary RSNOs

GSNO demonstrates superior concentration-dependent stability compared to CySNO and SNAC. Increasing the concentration of CySNO and SNAC from 0.1 mM to 61 mM led to 5.7- and 14.6-fold increases in their initial rates of NO release, respectively. In contrast, the same concentration increase for GSNO resulted in only a 2-fold increase, indicating a much-reduced susceptibility to autocatalytic decomposition [1].

S-nitrosothiol stability NO donor kinetics autocatalytic decomposition

Arteriovenous Selectivity: GSNO is 10-Fold Less Potent in Veins but Equipotent in Arterioles Relative to Nitroglycerin (GTN)

In a direct comparison on isolated human vessels, GSNO was found to be equipotent with nitroglycerin (GTN) in relaxing arterioles but was 10-fold less potent in relaxing veins, both in vitro and in vivo [1]. This contrasts with sodium nitroprusside (SNP) and linsidomine (SIN-1), which exhibited similar arteriovenous profiles to the venoselective GTN [1].

nitrovasodilator selectivity vascular pharmacology NO donor targeting

Potentiation of Glutathione's Antioxidant Effect: GSNO is ~100-Fold More Potent than Unmodified GSH in Neuroprotection

In a study of brain dopamine neurons, S-nitrosoglutathione (GSNO) was shown to be a potent antioxidant. A direct quantitative comparison revealed that GSNO—the S-nitrosylated form of glutathione (GSH)—is approximately 100 times more potent than the classical antioxidant GSH in protecting these neurons from hydroxyl radical (•OH)-induced oxidative stress in vivo [1].

neuroprotection antioxidant S-nitrosylation oxidative stress

Biofilm Dispersal: GSNO (100 µM) Reduces S. aureus Biofilm Density by 2 Log Units on Human Airway Epithelial Cells

GSNO acts as a potent biofilm-dispersing agent. In a study using human airway epithelial cell cultures from cystic fibrosis (CF) patients, treatment with 100 µM GSNO reduced the bacterial density of established S. aureus biofilms by 2 log units [1]. This effect occurred without stimulating pro-inflammatory effects or inducing epithelial cell death [1].

biofilm dispersal antimicrobial cystic fibrosis S-nitrosothiol

Platelet-Selective Anti-Thrombotic Effect: GSNO Inhibits Embolization by ~80% Without Affecting Blood Pressure, Overcoming a Key Limitation of Aspirin

GSNO demonstrates a unique platelet-selective anti-thrombotic effect. In a clinical study of patients undergoing carotid endarterectomy who were already receiving aspirin (300 mg/day) and heparin, intravenous GSNO infusion reduced the median number of cerebral embolic signals detected postoperatively by approximately 80% compared to the control group (7.5 vs. 38.5 events, P=0.018) [1]. This profound reduction in embolization occurred without altering blood pressure, a common dose-limiting side effect of other NO donors [2].

antiplatelet thromboembolism NO donor platelet selectivity

Recommended Scientific and Industrial Applications for S-Nitrosoglutathione (GSNO, CAS 57564-91-7)


Cardiovascular Research: Investigating Platelet-Selective Anti-Thrombotic Mechanisms

GSNO is the preferred NO donor for studies focused on platelet biology and thrombosis, particularly in models where concomitant hypotension is a confounding variable. Its unique property of inhibiting platelet activation and embolization without lowering blood pressure, as demonstrated in human clinical studies where it reduced embolic signals by ~80% in aspirin-treated patients [1], allows for the clean interrogation of NO-mediated antiplatelet pathways. This contrasts sharply with non-selective NO donors like sodium nitroprusside (SNP) which cause significant vasodilation at antiplatelet doses.

Respiratory and Infectious Disease Research: Dispersing Biofilms in Cystic Fibrosis and Chronic Rhinosinusitis Models

For research targeting biofilm-associated infections, especially in the context of cystic fibrosis (CF) and chronic rhinosinusitis (CRS), GSNO offers a well-characterized and potent tool. Its ability to reduce S. aureus biofilm density on primary human CF airway epithelial cells by 2 log units at 100 µM [2] provides a clear, quantitative benchmark for experimental design. This application leverages GSNO's dual role as an NO donor and biofilm-dispersing agent, which is particularly relevant for overcoming antibiotic tolerance in chronic infections.

Neuroscience: Probing S-Nitrosylation-Mediated Neuroprotection and Oxidative Stress Pathways

GSNO is an essential reagent for studies of S-nitrosylation-dependent signaling and neuroprotection. Its ~100-fold greater potency compared to unmodified glutathione (GSH) in protecting dopamine neurons from oxidative stress [3] makes it an invaluable tool for investigating the molecular mechanisms underlying Parkinson's disease and other neurodegenerative conditions. Researchers can use GSNO to dissect the specific contributions of protein S-nitrosylation versus general antioxidant activity in neuroprotective pathways.

Vascular Pharmacology: Delineating Arteriolar vs. Venous Nitrovasodilator Responses

GSNO's distinct arteriovenous selectivity profile—being equipotent to nitroglycerin (GTN) in arterioles but 10-fold less potent in veins [4]—makes it a key discriminatory tool in vascular pharmacology. It allows researchers to study arteriolar-specific NO-mediated relaxation and resistance vessel function without the confounding influence of significant venous capacitance dilation, a common feature of standard nitrovasodilators. This property is critical for experiments aimed at understanding regional blood flow regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitrosoglutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.